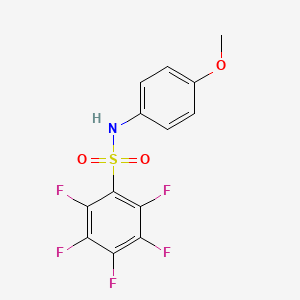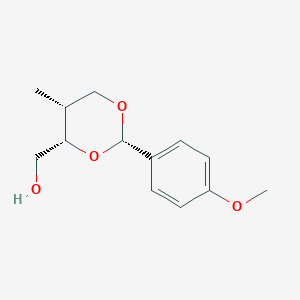
3-(2,4-Diphenylphenyl)-1,3-diphenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Diphenylphenyl)-1,3-diphenylprop-2-en-1-one is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a complex arrangement of phenyl groups and a prop-2-en-1-one backbone, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Diphenylphenyl)-1,3-diphenylprop-2-en-1-one typically involves the condensation of appropriate aromatic aldehydes with acetophenone derivatives under basic conditions. The reaction is often catalyzed by bases such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent system. The reaction mixture is refluxed for several hours, and the product is isolated by recrystallization from suitable solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-Diphenylphenyl)-1,3-diphenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Diphenylphenyl)-1,3-diphenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to engage in π-π interactions with aromatic residues in proteins, potentially inhibiting or modulating their activity. Additionally, its ability to undergo redox reactions may contribute to its biological effects by influencing cellular oxidative stress levels .
Comparación Con Compuestos Similares
Similar Compounds
1-Benzoyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine: Shares structural similarities but differs in its benzodiazepine core.
2,4-Disubstituted thiazoles: Exhibit similar aromatic substitution patterns but contain a thiazole ring.
1,2,4-Triazole-containing scaffolds: Feature nitrogen heterocycles and are known for their diverse biological activities.
Uniqueness
3-(2,4-Diphenylphenyl)-1,3-diphenylprop-2-en-1-one stands out due to its unique combination of phenyl groups and a prop-2-en-1-one backbone, which imparts distinct chemical reactivity and potential applications. Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
189516-55-0 |
|---|---|
Fórmula molecular |
C33H24O |
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
3-(2,4-diphenylphenyl)-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C33H24O/c34-33(28-19-11-4-12-20-28)24-32(27-17-9-3-10-18-27)30-22-21-29(25-13-5-1-6-14-25)23-31(30)26-15-7-2-8-16-26/h1-24H |
Clave InChI |
JVQKYJDGNARWLL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=CC(=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


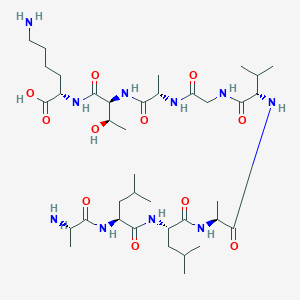
![1-Methyl-5-[(pyren-1-YL)methyl]-2,3-dihydro-1H-indole](/img/structure/B12574399.png)

![N,N-Dibutyl-5-[2-(pyridin-3-YL)ethenyl]naphthalen-2-amine](/img/structure/B12574409.png)
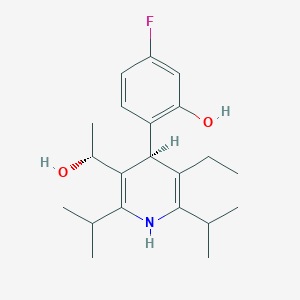

![1-[2-(Methoxymethoxy)-5-methylphenyl]-4-methyl-1H-imidazole](/img/structure/B12574446.png)
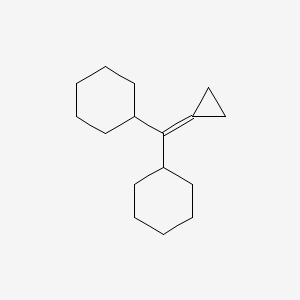
![1-Oxaspiro[4.5]dec-2-ene-3-carbonitrile, 2-amino-4,4-diphenyl-](/img/structure/B12574451.png)
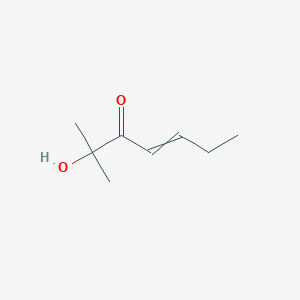
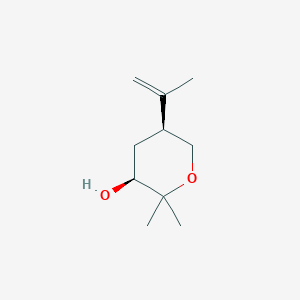
![Silane, tris(1-methylethyl)[(5-methyl-2-furanyl)oxy]-](/img/structure/B12574465.png)
